molecular formula C49H70N14O11 B1667400 Angiotensin amide CAS No. 53-73-6

Angiotensin amide

Cat. No.: B1667400
CAS No.: 53-73-6
M. Wt: 1031.2 g/mol
InChI Key: JYPVVOOBQVVUQV-UHFFFAOYSA-N
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Safety and Hazards

Angiotensinamide can interact with other drugs, potentially increasing the risk or severity of adverse effects . For example, it may increase the vasoconstricting activities of Levothyroxine and the risk or severity of hypertension when combined with Lidocaine .

Mechanism of Action

Target of Action

Angiotensinamide, also known as angiotensin amide, is a potent vasoconstrictor used as a cardiac stimulant . It is a derivative of angiotensin II . The primary targets of angiotensinamide are the angiotensin receptors, specifically the angiotensin II receptor type 1 (AT1) and type 2 (AT2) receptors . These receptors are found in smooth muscle cells of vessels, cortical cells of the adrenal gland, and adrenergic nerve synapses .

Mode of Action

It is known that angiotensinamide, like angiotensin ii, is likely to bind to and inhibit the angiotensin ii receptor type 1 (at1) and thereby block the arteriolar contraction and sodium retention effects of the renin–angiotensin system . This interaction with its targets leads to changes such as vasoconstriction and increased blood pressure .

Biochemical Pathways

Angiotensinamide is part of the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance. When the RAS is activated, angiotensinamide can cause vasoconstriction, or narrowing of the blood vessels, which increases blood pressure

Pharmacokinetics

It is known that angiotensinamide, like other peptides, is likely to be rapidly metabolized and eliminated from the body .

Result of Action

The primary result of angiotensinamide’s action is an increase in blood pressure due to its vasoconstrictive effects . This can have significant effects at the molecular and cellular level, including changes in the function of vascular smooth muscle cells and potentially other cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of angiotensinamide. For example, the presence of other drugs or substances in the body can affect how angiotensinamide interacts with its targets . Additionally, genetic factors can influence how an individual’s body responds to angiotensinamide

Chemical Reactions Analysis

Types of Reactions: Angiotensin amide undergoes various chemical reactions, including:

    Oxidation: The amide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids or nitriles.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces substituted amides or esters.

Scientific Research Applications

Angiotensin amide has several applications in scientific research:

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N14O11/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPVVOOBQVVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70N14O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-73-6
Record name Angiotensin amide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Angiotensinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Angiotensin amide
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